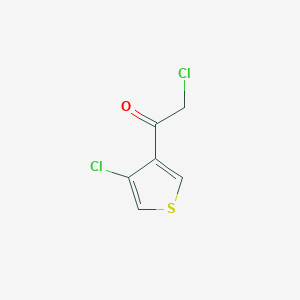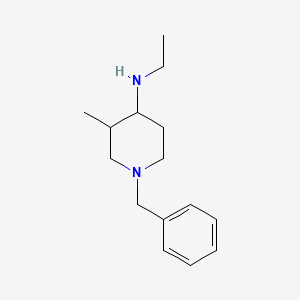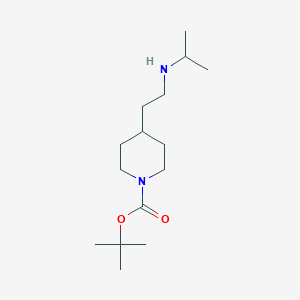![molecular formula C6H5Br B13951608 1-Bromotricyclo[3.1.0.0~2,6~]hex-3-ene CAS No. 344240-48-8](/img/structure/B13951608.png)
1-Bromotricyclo[3.1.0.0~2,6~]hex-3-ene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Bromotricyclo[3.1.0.0~2,6~]hex-3-ene is a unique and highly strained bicyclic compound. Its structure consists of a tricyclic framework with a bromine atom attached to one of the carbon atoms. This compound is of significant interest in organic chemistry due to its unusual structure and reactivity.
Métodos De Preparación
The synthesis of 1-Bromotricyclo[3.1.0.0~2,6~]hex-3-ene typically involves the bromination of tricyclo[3.1.0.0~2,6~]hex-3-ene. The reaction is carried out under controlled conditions to ensure selective bromination. Industrial production methods may involve the use of bromine or other brominating agents in the presence of a catalyst to achieve high yields.
Análisis De Reacciones Químicas
1-Bromotricyclo[3.1.0.0~2,6~]hex-3-ene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Addition Reactions: The strained tricyclic structure makes it susceptible to addition reactions, particularly with electrophiles.
Radical Reactions: The compound can participate in radical reactions, leading to the formation of various adducts.
Common reagents used in these reactions include nucleophiles like hydroxide ions, electrophiles like halogens, and radical initiators. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1-Bromotricyclo[3.1.0.0~2,6~]hex-3-ene has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Material Science:
Medicinal Chemistry: Researchers investigate its potential as a precursor for bioactive compounds.
Mecanismo De Acción
The mechanism of action of 1-Bromotricyclo[3.1.0.0~2,6~]hex-3-ene involves its reactivity due to the strained tricyclic structure. The bromine atom can be easily displaced, making it a versatile intermediate in various chemical reactions. The molecular targets and pathways involved depend on the specific reactions and applications being studied.
Comparación Con Compuestos Similares
1-Bromotricyclo[3.1.0.0~2,6~]hex-3-ene can be compared with other similar compounds such as:
Tricyclo[3.1.0.0~2,6~]hex-3-ene: Lacks the bromine atom, making it less reactive in certain substitution reactions.
Tricyclo[3.1.0.0~2,6~]hex-3-ene-3-carbonitrile: Contains a nitrile group, which alters its reactivity and applications.
The uniqueness of this compound lies in its combination of a highly strained tricyclic structure with a reactive bromine atom, making it a valuable compound in various fields of research.
Propiedades
Número CAS |
344240-48-8 |
|---|---|
Fórmula molecular |
C6H5Br |
Peso molecular |
157.01 g/mol |
Nombre IUPAC |
1-bromotricyclo[3.1.0.02,6]hex-3-ene |
InChI |
InChI=1S/C6H5Br/c7-6-3-1-2-4(6)5(3)6/h1-5H |
Clave InChI |
QPSSDOYJBVWROU-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2C3C1C23Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



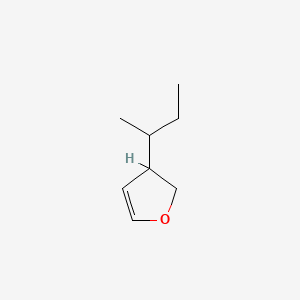
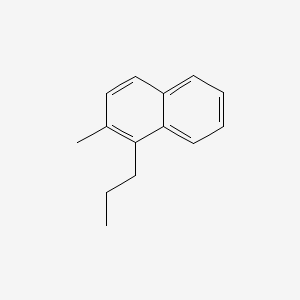
![[4-(3-Chlorophenyl)piperazin-1-yl][1-(pyrimidin-2-yl)piperidin-4-yl]methanone](/img/structure/B13951547.png)
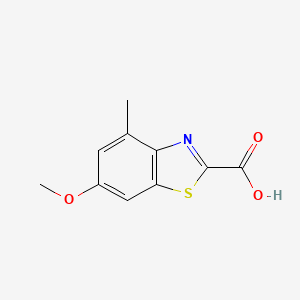

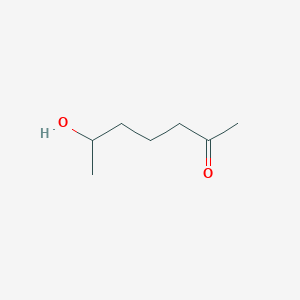

![2-Amino-1-(2-(chloromethyl)-6-azaspiro[3.4]octan-6-yl)-3-methylbutan-1-one](/img/structure/B13951582.png)
